molecular formula C12H21NO5 B1524093 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS No. 1255098-50-0

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Cat. No. B1524093
CAS RN: 1255098-50-0
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-UHFFFAOYSA-N
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Description

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chemical compound with the empirical formula C12H21NO5 . It has a molecular weight of 259.30 .


Synthesis Analysis

The synthesis of this compound from D-Serine Benzyl Ester Hydrochloride has been reported .


Molecular Structure Analysis

The molecular structure of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can be represented by the SMILES string CC(C)(OC(N1CC(C)(OCC1C(O)=O)C)=O)C .


Physical And Chemical Properties Analysis

This compound is a solid . Its InChI string is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) .

Scientific Research Applications

Medicine: Targeted Drug Delivery Systems

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid: is utilized in the development of targeted drug delivery systems. Its structure can be modified to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing the efficacy and reducing the side effects of treatments .

Agriculture: Crop Protection Agents

In agriculture, this compound serves as a precursor in synthesizing crop protection agents. It helps in formulating pesticides that are more selective, reducing harm to beneficial insects and minimizing environmental impact .

Material Science: Polymer Synthesis

The compound finds application in material science, particularly in polymer synthesis. It can be incorporated into polymers to improve their thermal stability and mechanical properties, which is crucial for developing advanced materials for construction and manufacturing .

Environmental Science: Pollution Remediation

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid: is researched for its potential in pollution remediation. It could be used to synthesize compounds that degrade environmental pollutants, aiding in the detoxification of contaminated sites .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this molecule is used in enzyme inhibition studies. It helps in understanding the interaction between enzymes and potential inhibitors, which is vital for the discovery of new drugs .

Pharmacology: Analgesic Development

The compound is explored in pharmacology for the development of analgesics. By modifying its structure, researchers aim to create pain-relief medications with fewer side effects and lower risk of dependency .

Analytical Chemistry: Chromatography

In analytical chemistry, 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can be used as a standard or a derivative-forming agent in chromatography, helping in the precise measurement of substances within complex mixtures .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, this compound is involved in process optimization. It’s used to study reaction kinetics and catalysis, which is essential for designing more efficient and cost-effective industrial processes .

properties

IUPAC Name

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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